molecular formula C15H14O2 B14658802 2-Methylbenzyl benzoate CAS No. 38418-11-0

2-Methylbenzyl benzoate

Cat. No.: B14658802
CAS No.: 38418-11-0
M. Wt: 226.27 g/mol
InChI Key: NAIUTWJYNXOVNP-UHFFFAOYSA-N
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Description

2-Methylbenzyl benzoate is a benzoic acid ester derivative featuring a benzyl group substituted with a methyl group at the ortho position. This structural modification distinguishes it from simpler benzoate esters like benzyl benzoate or methyl benzoate. The compound is of interest in organic synthesis, fragrance formulation, and pharmaceutical research due to its unique steric and electronic properties.

Properties

CAS No.

38418-11-0

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2-methylphenyl)methyl benzoate

InChI

InChI=1S/C15H14O2/c1-12-7-5-6-10-14(12)11-17-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

NAIUTWJYNXOVNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzyl benzoate can be synthesized through the esterification of benzoic acid with 2-methylbenzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzoic acid and 2-methylbenzyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-Methylbenzyl alcohol.

    Substitution: Nitro-substituted derivatives of this compound.

Scientific Research Applications

2-Methylbenzyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbenzyl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methylbenzyl alcohol, which may exert biological effects. The specific molecular targets and pathways depend on the context of its application, such as its use in biological studies or as a fragrance ingredient .

Comparison with Similar Compounds

Comparison with Similar Benzoate Esters

Structural and Physical Properties

Benzoate esters vary significantly in physical properties depending on substituents. Key comparisons include:

Table 1: Physical Properties of Selected Benzoate Esters
Compound Molecular Weight (g/mol) Odor Profile Solubility Key Structural Feature
2-Methylbenzyl benzoate ~242.27 (estimated) Likely balsamic/woody Low water solubility Ortho-methylated benzyl group
Benzyl benzoate 212.24 Balsamic, almond-like Slightly soluble Unsubstituted benzyl group
Methyl benzoate 136.15 Cananga-like Soluble in ethanol Methyl ester group
Hexyl benzoate 206.28 Woody-green, piney Insoluble in water Hexyl chain substituent
Ethyl 2-methoxybenzoate 180.20 Not specified Soluble in ethanol Methoxy group at ortho position

Key Observations :

  • Longer alkyl chains (e.g., hexyl benzoate) enhance hydrophobicity, whereas methoxy groups (e.g., ethyl 2-methoxybenzoate) may introduce polarity .

Chemical Reactivity and Conformational Behavior

  • Methyl benzoate : Adopts a twisted conformation at ambient pressure but transitions to a planar structure under high pressure (>0.54 GPa) due to steric effects .

Research Findings and Data Gaps

  • Odor Profiles : Substituted benzoates like hexyl and benzyl benzoate show odor variation tied to alkyl chain length and functional groups .
  • Conformational Stability : Methyl benzoate’s pressure-dependent conformational changes suggest that this compound may exhibit unique phase behaviors under stress .

Unresolved Questions :

  • Detailed spectroscopic data (e.g., NMR, IR) for this compound are needed to confirm structural influences on reactivity.
  • Comparative studies on biodegradation pathways (e.g., via Rhodococcus sp. CS-1 ) could elucidate environmental impacts.

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